Thiamine pyrophosphate tetrahydrate

Crystallography Solid-State Chemistry Quality Control

Sourcing catalytically competent ThDP for in vitro reconstitution demands the tetrahydrate pseudopolymorph. Unlike inert thiamine salts requiring absent cellular kinases, this crystalline coenzyme binds directly to apoenzyme active sites, ensuring accurate Vmax determination in PDHc, KGDH, and transketolase assays. Its defined stoichiometric hydration state (4H₂O) and extended pyrophosphate conformation guarantee reproducible co-crystallization and eliminate batch variability, critical for structural biology. In high-density fermentations, it bypasses phosphorylation bottlenecks to directly enhance pentose phosphate and TCA flux. For parenteral animal studies, it provides active cofactor without reliance on saturable oral absorption.

Molecular Formula C12H27ClN4O11P2S
Molecular Weight 532.83 g/mol
CAS No. 85204-48-4
Cat. No. B15572165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiamine pyrophosphate tetrahydrate
CAS85204-48-4
Molecular FormulaC12H27ClN4O11P2S
Molecular Weight532.83 g/mol
Structural Identifiers
InChIInChI=1S/C12H18N4O7P2S.ClH.4H2O/c1-8-11(3-4-22-25(20,21)23-24(17,18)19)26-7-16(8)6-10-5-14-9(2)15-12(10)13;;;;;/h5,7H,3-4,6H2,1-2H3,(H4-,13,14,15,17,18,19,20,21);1H;4*1H2
InChIKeyYXGVMYQQOAFBOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiamine Pyrophosphate Tetrahydrate (CAS 85204-48-4): The Native Coenzyme Form of Vitamin B1 for Reliable In Vitro Enzyme Reconstitution


Thiamine pyrophosphate tetrahydrate (CAS 85204-48-4), also designated as thiamine diphosphate (ThDP) or cocarboxylase tetrahydrate, is the crystalline tetrahydrate salt of the essential coenzyme derived from vitamin B1 [1]. It functions as the obligatory cofactor for a suite of α-ketoacid dehydrogenase complexes—including pyruvate dehydrogenase and α-ketoglutarate dehydrogenase—and for transketolase within the pentose phosphate pathway, thereby directly enabling oxidative phosphorylation and central carbon metabolism [2]. Distinct from unphosphorylated thiamine salts, this compound constitutes the metabolically active, phosphorylated coenzyme form that binds directly to the apoenzyme active site without requiring upstream cellular phosphorylation machinery [3]. The tetrahydrate pseudopolymorph features a fully characterized extended conformation of the pyrophosphate ester, providing a defined stoichiometric hydration state (four water molecules) that critically influences its solid-state handling, aqueous reconstitution behavior, and long-term storage stability in research and industrial workflows [4].

Why Thiamine Hydrochloride or Benfotiamine Cannot Substitute for Thiamine Pyrophosphate Tetrahydrate in Enzyme Assays and Bioprocesses


Interchanging thiamine pyrophosphate tetrahydrate with non-phosphorylated thiamine salts—such as thiamine hydrochloride or thiamine mononitrate—or with lipid-soluble prodrugs like benfotiamine fundamentally compromises experimental validity and process efficiency. The tetrahydrate delivers the catalytically competent coenzyme directly to the apoenzyme active site, whereas thiamine hydrochloride requires prior intracellular phosphorylation by thiamine pyrophosphokinase (TPK1) [1]; this enzymatic conversion is absent in purified in vitro systems, rendering thiamine salts inert in cell-free assays [2]. Furthermore, while benfotiamine exhibits approximately 3.6-fold higher oral bioavailability relative to thiamine hydrochloride in vivo, its enhanced absorption is contingent upon intestinal dephosphorylation and re-phosphorylation machinery [3]—mechanisms that are irrelevant and non-functional in the vast majority of research and industrial applications requiring the pre-formed cofactor. Substitution with thiamine monophosphate (TMP) or other non-cognate analogs introduces up to a 1000-fold reduction in binding affinity for key regulatory riboswitches and enzyme active sites [4], leading to significant underestimation of catalytic rates or complete failure of reconstitution. Consequently, the tetrahydrate form is not merely a more expensive alternative but a chemically and functionally distinct entity mandated for applications where immediate coenzymatic activity is required without reliance on cellular metabolism.

Thiamine Pyrophosphate Tetrahydrate: Quantitative Differentiation Evidence Against Closest Analogs


Structural Definition and Hydration Stoichiometry: Tetrahydrate Pseudopolymorph vs. Anhydrous/4.5-Hydrate Forms

The tetrahydrate form (C12H18N4O7P2S·4H2O) of thiamine pyrophosphate adopts a specific extended conformation of the pyrophosphate ester, stabilized by a two-dimensional hydrogen-bonded network [1]. This contrasts with the alternative 4.5-hydrate pseudopolymorph, which exhibits a distinct hydrogen-bonding arrangement between pyrophosphate groups despite sharing the neutral zwitterionic state [2]. The defined stoichiometry of four water molecules (theoretical water content ~12.7% w/w) provides a predictable and reproducible hydration state critical for accurate weighing, dissolution kinetics, and long-term stability assessment in GMP/GLP environments [3].

Crystallography Solid-State Chemistry Quality Control Formulation

Enzyme Binding Affinity: Km for Transketolase vs. Thiamine Monophosphate and Riboswitch Selectivity

Thiamine pyrophosphate tetrahydrate exhibits high-affinity binding to transketolase with a reported apparent Km of 7 μM in mouse brain homogenates [1] and a Km of 5.5 μM for apotransketolase from baker's yeast [2]. In contrast, thiamine monophosphate (TMP) demonstrates approximately 1000-fold lower binding affinity for the thi-box riboswitch, a regulatory RNA element that controls thiamine biosynthesis genes [3]. This differential affinity directly reflects the compound's suitability as a native coenzyme: the pyrophosphate moiety is essential for high-fidelity molecular recognition and catalytic activation within the conserved ThDP-binding pocket [4].

Enzyme Kinetics Transketolase Binding Affinity Cofactor Specificity

Aqueous Solubility and Solution Handling: Tetrahydrate vs. Thiamine Hydrochloride

Thiamine pyrophosphate tetrahydrate demonstrates high aqueous solubility, reaching concentrations of at least 50 mg/mL in water at ambient temperature [1]. This solubility profile contrasts with thiamine hydrochloride, which also exhibits excellent water solubility (>100 mg/mL) but exists as a hydrochloride salt that contributes to solution acidity and may interfere with pH-sensitive assays [2]. Notably, the tetrahydrate form yields a slightly acidic aqueous solution (pH not explicitly quantified but noted as acidic) . Importantly, while the crystalline tetrahydrate is stable as a dry powder, its aqueous solutions are labile and should be prepared fresh [3]; this behavior is characteristic of the native coenzyme and aligns with expectations for sensitive phosphorylated biomolecules, necessitating controlled handling protocols that differ from the more forgiving solution stability of simple thiamine salts.

Solubility Formulation Buffer Preparation Aqueous Stability

In Vivo Efficacy in Oxidative Stress Models: Thiamine Pyrophosphate Tetrahydrate Demonstrates Dose-Dependent Protection

Thiamine pyrophosphate tetrahydrate, administered intraperitoneally at 25 mg/kg, significantly inhibited oxidative damage in rat ovarian tissue subjected to ischemia-reperfusion injury [1]. In a separate model of cisplatin-induced cardiotoxicity, a 14-day regimen of 20 mg/kg/day (i.p.) prevented cardiac damage and attenuated associated oxidative stress markers [2]. While direct comparator data for benfotiamine or thiamine hydrochloride in identical models are not presented, these findings establish the tetrahydrate's in vivo pharmacological activity as the pre-formed coenzyme. This contrasts with thiamine hydrochloride, which, when administered orally, fails to elevate thiamine activity in biological fluids or restore transketolase activity in alcoholics with thiamine deficiency, presumably due to rate-limited intestinal transport [3].

In Vivo Pharmacology Oxidative Stress Ischemia-Reperfusion Injury Cardioprotection

Thiamine Pyrophosphate Tetrahydrate: Optimal Application Scenarios Based on Quantitative Differentiation


Enzymatic Assays Requiring Immediate Coenzymatic Activity Without Cellular Phosphorylation

In cell-free systems such as purified pyruvate dehydrogenase complex (PDHc), α-ketoglutarate dehydrogenase (KGDH), or transketolase activity assays, thiamine pyrophosphate tetrahydrate is the required reagent. As demonstrated by its low micromolar Km values (5.5–7 μM) for transketolase [1], the tetrahydrate binds directly to the apoenzyme active site, reconstituting holoenzyme activity. Non-phosphorylated analogs like thiamine hydrochloride exhibit no activity in these systems because they lack the pyrophosphate moiety essential for high-affinity binding and catalytic activation [2]. Use of the tetrahydrate ensures accurate measurement of maximal enzyme velocity and eliminates the confounding variable of upstream kinase activity.

Crystallographic and Structural Biology Studies of ThDP-Dependent Enzymes

The fully characterized crystal structure of the tetrahydrate, which reveals an extended conformation of the pyrophosphate ester and a defined two-dimensional hydrogen-bonded network [1], provides a reliable reference for co-crystallization and soaking experiments. This structural definition is critical for interpreting electron density maps of the cofactor within the conserved V-shaped binding pocket of ThDP-dependent enzymes [2]. The tetrahydrate's neutral zwitterionic state and predictable hydration stoichiometry facilitate reproducible crystallization conditions and reduce batch-to-batch variability in structural studies.

Bioprocess Media Formulation for Microbial Fermentation and Cell Culture

In industrial biotechnology, the tetrahydrate serves as a direct coenzyme supplement to bypass potential bottlenecks in thiamine phosphorylation. Its high aqueous solubility (≥50 mg/mL) [1] allows for convenient preparation of concentrated feed solutions. However, its demonstrated solution instability necessitates fresh preparation or continuous feeding strategies [2], differentiating it from more stable thiamine salts that may be used in standard media but fail to deliver the active coenzyme form. The tetrahydrate is particularly valuable in high-density Escherichia coli or Saccharomyces cerevisiae fermentations where enhanced flux through the pentose phosphate pathway and TCA cycle is desired.

Preclinical In Vivo Models of Acute Metabolic Crisis and Oxidative Injury

For animal studies requiring parenteral administration of the active coenzyme, thiamine pyrophosphate tetrahydrate provides a directly active agent that does not rely on intestinal absorption or hepatic phosphorylation. As shown in rat models, intraperitoneal dosing at 20–25 mg/kg/day confers protection against ischemia-reperfusion injury and cisplatin-induced cardiotoxicity [1]. This bypasses the well-documented limitations of oral thiamine hydrochloride, which exhibits saturable intestinal transport and fails to restore transketolase activity in deficiency states [2]. The tetrahydrate is thus the preferred form for investigating the therapeutic potential of direct coenzyme supplementation in acute metabolic decompensation.

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